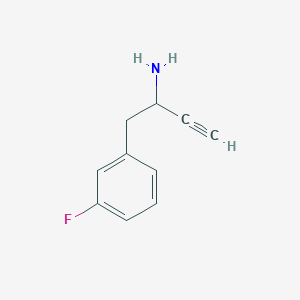

1-(3-Fluorophenyl)but-3-YN-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10FN |

|---|---|

Molecular Weight |

163.19 g/mol |

IUPAC Name |

1-(3-fluorophenyl)but-3-yn-2-amine |

InChI |

InChI=1S/C10H10FN/c1-2-10(12)7-8-4-3-5-9(11)6-8/h1,3-6,10H,7,12H2 |

InChI Key |

QBIKDYINKQLBRS-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(CC1=CC(=CC=C1)F)N |

Origin of Product |

United States |

Chemical Significance of Fluoroalkynes and Chiral Amines in Synthetic Design

The constituent parts of 1-(3-Fluorophenyl)but-3-yn-2-amine—a fluorinated phenyl group, an alkyne, and a chiral amine—each contribute significantly to its chemical profile and utility in synthetic design. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov For instance, the fluorine atom in the 3-position of the phenyl ring can influence the molecule's electronics, lipophilicity, and metabolic stability. This strategic fluorination is a common tactic in medicinal chemistry to enhance the bioavailability and efficacy of drug candidates. nih.gov

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. nih.gov The stereochemistry of the amine group is often crucial for biological activity, as it dictates the molecule's three-dimensional arrangement and its ability to interact with specific biological targets. The presence of a chiral center in this compound makes it a valuable precursor for the stereoselective synthesis of more complex molecules. It is important to note that amines can undergo a process called inversion, where the stereochemistry at the nitrogen center rapidly interconverts, though this is less of a concern for chiral carbons within the molecule. youtube.comyoutube.com

The alkyne functionality provides a versatile handle for a wide range of chemical transformations. Alkynes can participate in cycloadditions, transition-metal-catalyzed cross-coupling reactions, and nucleophilic additions, allowing for the facile construction of more intricate molecular frameworks. The combination of these three motifs in a single molecule offers a powerful platform for the development of novel compounds with tailored properties.

Overview of Research Trajectories Pertaining to the Chemical Compound

Research involving 1-(3-Fluorophenyl)but-3-yn-2-amine and structurally related compounds has primarily focused on their synthesis and potential as intermediates in the creation of more complex molecules. The hydrochloride salt of this amine is commercially available, indicating its utility as a starting material in various synthetic endeavors. arkpharmtech.com

Investigations into similar structures, such as fluorinated phenylalanines and other fluorinated chiral amines, highlight the broader interest in this class of compounds. beilstein-journals.org The synthesis of these molecules often involves stereoselective methods to control the configuration of the chiral centers. nih.gov For example, methods utilizing N-tert-butylsulfinyl imines have proven effective for the stereoselective synthesis of various fluorinated chiral amines. nih.gov While specific research exclusively detailing the applications of this compound is not extensively documented in publicly available literature, its structural components suggest its potential use in areas such as medicinal chemistry and materials science.

Contextualization Within Advanced Synthetic Methodologies

Strategic Approaches to Carbon-Carbon Bond Formation

The formation of the carbon-carbon bond between the aromatic ring and the butynylamine side chain, as well as the construction of the propargylic framework itself, are critical steps in the synthesis of this compound and its analogs. Transition metal-catalyzed cross-coupling reactions are paramount in this regard.

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and can be conducted under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org

In the context of synthesizing analogs of this compound, the Sonogashira coupling can be envisioned between a fluorinated aryl halide (e.g., 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene) and a suitable alkyne precursor, such as but-3-yn-2-amine (B1312585) or a protected derivative. Alternatively, the coupling can occur between a fluorophenylacetylene and an appropriate electrophile. Research has demonstrated the feasibility of coupling aryl iodides with a commercially available propyne (B1212725) solution at low temperatures, avoiding the need for high pressure or excessive heat. organic-chemistry.org This method, using a palladium-copper catalytic system, has shown broad substrate compatibility with yields ranging from 85% to 94%. organic-chemistry.org

A key development is the use of copper-free Sonogashira reactions, which simplifies product purification. beilstein-journals.org Furthermore, the reaction has been successfully applied in the synthesis of optically active tryptophan analogues, where an intramolecular Pd-catalyzed cyclization follows a Sonogashira coupling of enantiopure propargylglycine (B1618536) derivatives with 2-iodoaniline (B362364). ru.nl This highlights the reaction's utility in building complex, chiral molecular scaffolds.

Table 1: Key Features of Sonogashira Coupling for Propargylamine (B41283) Synthesis

| Feature | Description | Source(s) |

|---|---|---|

| Reaction Type | Cross-coupling of a terminal alkyne with an aryl or vinyl halide. | wikipedia.org |

| Catalyst System | Typically a Palladium(0) complex and a Copper(I) salt (e.g., CuI). | wikipedia.orgorganic-chemistry.org |

| Base | An amine, such as triethylamine (B128534) or diethylamine, which also often serves as the solvent. | wikipedia.org |

| Conditions | Generally mild, often at room temperature. | wikipedia.org |

| Key Intermediates | A copper acetylide is formed, which then undergoes transmetalation to a palladium complex. | rsc.org |

| Variations | Copper-free versions have been developed to avoid issues with copper contamination. | beilstein-journals.org |

Palladium catalysis extends beyond the Sonogashira reaction to various other coupling methods crucial for synthesizing propargylamine analogs. These methods can form the core aryl-alkyne bond or be used in subsequent functionalization steps. For instance, an efficient copper-free, palladium-catalyzed protocol has been developed for the synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides. beilstein-journals.org This reaction utilizes a catalytic system of Pd(OAc)₂ and P(p-tol)₃ with DBU as the base, proving effective for a wide range of aryl bromides. beilstein-journals.org

In a study focused on creating novel, optically active tryptophan analogues, a palladium-catalyzed cyclization of aniline-containing acetylenic amino acids was the key step. ru.nl The synthesis began with a Sonogashira coupling between optically active propargylglycine derivatives and 2-iodoaniline to generate the cyclization precursors. ru.nl This demonstrates the power of palladium catalysis in tandem reactions to build complex heterocyclic structures from propargylamine-related precursors. Furthermore, palladium catalysts are instrumental in synthesizing fluorinated amines through methods like the fluorinative bifunctionalization of aziridines. researchgate.net

Table 2: Examples of Palladium-Catalyzed Synthesis of Propargylamine Analogs

| Reaction | Precursors | Catalyst System | Product | Source |

|---|---|---|---|---|

| Copper-Free Coupling | 3-Bromoaniline, 2-Methyl-3-butyn-2-ol | Pd(OAc)₂, P(p-tol)₃, DBU | 2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol | beilstein-journals.org |

| Sonogashira/Cyclization | Optically active homo- and bishomopropargylglycine derivatives, 2-Iodoaniline | Pd catalyst | Optically active homologous isotryptophan derivatives | ru.nl |

Copper catalysis is central to many propargylamine syntheses, most notably the three-component coupling of an aldehyde, an alkyne, and an amine (A³ coupling). rsc.orgnih.gov This one-pot reaction is highly atom-economical and provides direct access to a wide array of propargylamines. rsc.org A readily available copper(I) catalyst, such as CuCN or CuBr, in an ionic liquid has been shown to effectively catalyze the A³ coupling, with the advantage that the catalytic system can be recycled multiple times without significant loss of activity. rsc.org

The mechanism is believed to involve the in situ formation of an iminium ion from the aldehyde and amine, which then reacts with a copper acetylide intermediate generated from the terminal alkyne and the copper catalyst. rsc.org Variations of this method have been developed to work under solvent-free conditions, enhancing the green credentials of the synthesis. nih.gov

Beyond the A³ coupling, other copper-catalyzed methods have been reported. An efficient synthesis of N,N-dimethylpropargylamines utilizes a Cu(II)-catalyzed oxidative alkynylation of trimethylamine (B31210) N-oxides with various aromatic and aliphatic alkynes. acs.orgnih.gov This method proceeds in the absence of an external oxidant and tolerates several functional groups. acs.orgnih.gov

Table 3: Overview of Copper-Catalyzed Propargylamine Syntheses

| Method | Reactants | Catalyst | Key Features | Source(s) |

|---|---|---|---|---|

| A³ Coupling | Aldehyde, Amine, Terminal Alkyne | Cu(I) salts (e.g., CuI, CuBr, CuCN) | One-pot, three-component reaction; can be done in ionic liquids or solvent-free. | rsc.orgnih.govorganic-chemistry.org |

| KA² Coupling | Ketone, Amine, Terminal Alkyne | Copper-based catalysts | Similar to A³ coupling but uses a ketone instead of an aldehyde. | nih.gov |

The Bruylants reaction is a substitution reaction where a Grignard reagent displaces a nitrile group located on a carbon that also bears an amino group (an α-aminonitrile). wikipedia.org The accepted mechanism involves the loss of the cyanide ion to form an iminium intermediate, which is then attacked by the Grignard reagent. wikipedia.orgresearchgate.net

For the synthesis of propargylamines, this would involve the reaction of an α-aminonitrile with an acetylenic Grignard reagent (e.g., ethynylmagnesium bromide). However, a study modifying the Bruylants reaction for the synthesis of allylic amines found that while adding silver tetrafluoroborate (B81430) (AgBF₄) as an iminium ion promoter improved yields with vinylic Grignards, this enhancement was not observed with acetylenic Grignards. nih.gov This suggests that the classic Bruylants reaction conditions may be more applicable for incorporating the propargyl moiety. The reaction starts with a Strecker synthesis to form the α-aminonitrile from an aldehyde, an amine, and a cyanide source, followed by the addition of the organometallic reagent. researchgate.net

Stereoselective and Enantioselective Synthesis

Given that many propargylamine-containing pharmaceuticals are single enantiomers, developing methods for their stereoselective synthesis is of paramount importance. Biocatalysis has emerged as a powerful tool to achieve high enantiopurity under mild conditions.

Biocatalytic cascades offer a highly efficient route to enantiomerically pure propargylic alcohols and amines from readily available racemic starting materials. nih.govresearchgate.net A notable platform was developed for the synthesis of enantiopure propargylic amines, which are direct precursors or analogs of this compound. nih.govresearchgate.netacs.org

This strategy involves a one-pot, two-step cascade. In the first step, a peroxygenase, such as the unspecific peroxygenase from Agrocybe aegerita (rAaeUPO), oxidizes a racemic propargylic alcohol into the corresponding ketone. acs.org In the second step, this prochiral ketone is asymmetrically reduced to a single enantiomer of the alcohol using an enantiocomplementary alcohol dehydrogenase (ADH), such as the (R)-selective ADH from Lactobacillus kefir or the (S)-selective ADH from Thermoanaerobacter brokii. nih.govresearchgate.net

Table 4: Biocatalytic Cascade for Enantiopure Propargylic Amines/Alcohols

| Step | Enzyme(s) | Transformation | Key Advantage | Source(s) |

|---|---|---|---|---|

| Step 1: Oxidation | Peroxygenase (e.g., rAaeUPO) | Racemic propargylic alcohol → Prochiral ketone | Deracemization of starting material. | nih.govresearchgate.netacs.org |

| Step 2a: Deracemization | Alcohol Dehydrogenase (ADH) | Prochiral ketone → Enantiopure (R)- or (S)-propargylic alcohol | Access to both alcohol enantiomers. | nih.govresearchgate.net |

| Step 2b: Amination | Amine Transaminase (ATA) | Racemic propargylic alcohol → Enantiopure (R)- or (S)-propargylic amine | Direct synthesis of chiral amines. | nih.govresearchgate.net |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert a racemic mixture entirely into a single enantiomer. wikipedia.org This process combines a rapid, reversible racemization of the starting material with a highly enantioselective reaction, allowing for a yield of up to 100% of the desired enantiomer. wikipedia.org

In the context of primary amines, DKR often employs a combination of a metal catalyst for racemization and an enzyme for the kinetic resolution. For instance, a palladium nanocatalyst can be used to racemize the amine, while a lipase (B570770), such as Novozym-435, selectively acylates one enantiomer. organic-chemistry.org This method has been successfully applied to a variety of primary amines, achieving high yields and excellent enantiomeric excesses. organic-chemistry.org The racemization catalyst, often a palladium complex, facilitates the interconversion of the amine enantiomers, while the lipase selectively acts on one, effectively funneling the entire racemic mixture towards a single, enantiopure product. organic-chemistry.orgyoutube.com A key advantage of this approach is the potential for catalyst recycling, making the process more sustainable. organic-chemistry.org

| Catalyst System | Acyl Donor | Substrate Scope | Yield (%) | Enantiomeric Excess (%) | Reference |

| Pd Nanocatalyst / Novozym-435 | Ethyl acetate | Benzyl and aliphatic amines | 85-99 | 97-99 | organic-chemistry.org |

| Ruthenium complex / Lipase | Isopropenyl acetate | 1-Phenyl-2-chloroethanol | 96 | >99 | wikipedia.org |

Enantioconvergent Reaction Pathways

Enantioconvergent synthesis aims to convert a racemic starting material into a single enantiomeric product. A notable example is the copper-catalyzed radical C–N coupling of racemic secondary alkyl halides to produce α-chiral primary amines. acs.org This method provides a direct route to chiral amines from readily available racemic precursors.

Another innovative approach involves the rhodium-catalyzed asymmetric hydroalkynylation of enamides. acs.org This method allows for the regioselective addition of an alkyne to an enamide, directly yielding chiral propargyl amides with high enantioselectivity. acs.org This strategy is particularly valuable as it circumvents the need for stoichiometric amounts of metal reagents or chiral auxiliaries, which are often required in traditional methods. acs.org

Synthesis of Amines from Precursors

The synthesis of propargylamines frequently involves the transformation of other functional groups, such as alcohols, into the desired amine functionality.

Conversion of Propargylic Alcohols to Amines

Propargylic alcohols are versatile precursors for the synthesis of propargylamines. One common strategy involves a nucleophilic substitution reaction where the hydroxyl group is replaced by an amine. This transformation can be facilitated by various catalysts. For example, a heterobimetallic iridium-tin catalyst has been shown to effectively catalyze the substitution of propargylic alcohols with nitrogen nucleophiles, such as sulfonamides, to produce the corresponding propargylic products in good yields. nih.govacs.org

Non-noble metal catalysts, such as those based on copper, have also been developed for the conversion of propargylic alcohols. researchgate.netnih.gov For instance, a catalyst system of Cu2O encapsulated in a zeolitic imidazolate framework (ZIF-8) can catalyze the reaction of propargylic alcohols with carbon dioxide to form cyclic carbonates, which can then be converted to other functional groups. researchgate.netnih.govresearchgate.net

Nucleophilic Substitution Strategies on Activated Intermediates

The reactivity of propargylic alcohols can be enhanced by converting the hydroxyl group into a better leaving group, thereby creating an activated intermediate. This intermediate is then susceptible to nucleophilic attack by an amine. Lewis acids, such as boron trifluoride etherate (BF3·Et2O), are commonly used to activate the hydroxyl group, facilitating its departure and the subsequent addition of a nucleophile. rsc.org This strategy allows for the construction of C-N bonds under relatively mild conditions. The reaction proceeds through the formation of a propargylic cation intermediate, which is then trapped by the amine nucleophile. rsc.org

Modular and Multicomponent Synthesis Approaches

Efficiency in chemical synthesis is often enhanced by combining multiple reaction steps into a single operation, minimizing purification steps and resource consumption.

One-Pot Reaction Schemes

One-pot syntheses of propargylamines are highly desirable for their operational simplicity and atom economy. The A³ coupling (aldehyde-alkyne-amine) reaction is a prominent example of a one-pot, three-component synthesis of propargylamines. This reaction can be catalyzed by various metal catalysts, including those based on silver, gold, and copper. acs.orgnih.govrsc.orgrsc.org

For instance, silver(I)-exchanged K10 montmorillonite (B579905) clay has been used as a reusable heterogeneous catalyst for the A³ coupling in water, affording propargylamines in quantitative yields. acs.org Gold nanoparticles supported on montmorillonite have also proven to be effective catalysts for this transformation, operating under mild conditions with high selectivity. rsc.org Copper(I) bromide, in conjunction with a chiral ligand like (R)-quinap, enables the enantioselective synthesis of a wide range of chiral propargylamines. organic-chemistry.orgnih.govorganic-chemistry.org

These one-pot methods often exhibit broad functional group tolerance and can be performed under environmentally benign conditions, such as in water or under solvent-free conditions. acs.orgorganic-chemistry.org

| Catalyst | Reaction Type | Key Features | Reference |

| Ag(I)-exchanged K10 montmorillonite | A³ coupling | Heterogeneous, reusable, performed in water | acs.org |

| Gold nanoparticles on ZnO | A³ coupling | Plasmon-mediated, room temperature | rsc.org |

| Au⁰-Montmorillonite | A³ coupling | Heterogeneous, mild conditions, high yield | rsc.org |

| CuBr / (R)-quinap | A³ coupling | Enantioselective, broad scope | nih.govorganic-chemistry.org |

Sequential Cascade Reactions

In the context of synthesizing this compound and its analogs, cascade reactions provide powerful pathways to construct the core propargylamine framework and to further elaborate it into more complex molecular architectures. These reactions often leverage the unique reactivity of the alkyne and amine functionalities inherent to propargylamines.

Gold-Catalyzed Cascade Sequences:

Gold catalysts have emerged as particularly effective in promoting cascade reactions involving alkynes. For instance, gold-catalyzed processes can initiate a sequence involving the coupling of propargylamine-derived imines with a propargylamine molecule. This cascade exclusively affords pyrazines through a series of intermolecular hydroamination, cyclization, and isomerization steps. rsc.orgrsc.orgnih.gov The reaction begins with the gold(I)-catalyzed hydroamination of an imine with propargylamine, leading to a key intermediate that subsequently undergoes cyclization and dehydration/isomerization to form the stable pyrazine (B50134) ring. nih.gov

While this example demonstrates the use of a propargylamine as a starting material in a cascade, the principles can be applied to its synthesis. A related one-pot protocol for synthesizing 3-substituted 2,5-dimethylpyrazines involves the cascade annulation of aldehydes with prop-2-yn-1-amine, catalyzed by a gold complex. nih.gov This highlights the potential for multi-component cascade reactions to build complex structures from simple precursors.

Table 1: Gold-Catalyzed One-Pot Synthesis of Pyrazines from Aldehydes and Propargylamine nih.gov

| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Au(PPh₂Cy)Cl | CH₃CN | 60 | 48 | 95 |

| 2 | 4-Methylbenzaldehyde | Au(PPh₂Cy)Cl | CH₃CN | 60 | 48 | 92 |

| 3 | 4-Methoxybenzaldehyde | Au(PPh₂Cy)Cl | CH₃CN | 60 | 48 | 90 |

| 4 | 4-Chlorobenzaldehyde | Au(PPh₂Cy)Cl | CH₃CN | 60 | 48 | 93 |

| 5 | 2-Naphthaldehyde | Au(PPh₂Cy)Cl | CH₃CN | 60 | 48 | 88 |

This data illustrates a robust method for creating substituted pyrazines, where the propargylamine unit is a fundamental building block.

Chemo-enzymatic Cascade Processes:

The synthesis of chiral amines, including analogs of this compound, can be achieved with high stereoselectivity using chemo-enzymatic cascade reactions. These one-pot processes combine the efficiency of chemical catalysis with the exquisite selectivity of biocatalysis. For example, a sequential cascade can be designed where a chemical catalyst first converts a starting material into a prochiral ketone, which is then asymmetrically aminated by a transaminase enzyme in the same pot to yield a chiral amine. rsc.org

A notable application is the synthesis of chiral amines from allylic alcohols. The process starts with a ruthenium-catalyzed isomerization of the alcohol to the corresponding ketone, followed by a bioamination step using a transaminase to produce the final chiral amine with high enantiomeric excess. rsc.org Another strategy for synthesizing chiral amines involves coupling a transaminase with a pyruvate (B1213749) decarboxylase (PDC). In this system, the transaminase converts a ketone to the desired amine, while the PDC removes the pyruvate byproduct, driving the reaction equilibrium towards the product and enhancing the yield. mdpi.com This multi-enzymatic cascade has been successfully used to synthesize (S)-3-amino-1-phenylbutane, an analog of the target compound, with high conversion and stereoselectivity. mdpi.com

Table 2: Multi-Enzymatic Cascade Synthesis of (S)-3-Amino-1-phenylbutane mdpi.com

| Transaminase | Co-enzyme System | Amine Donor Excess | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| CviTA | PDC | 20-fold | 30 | >60 | ~90 |

| VflTA | PDC | 20-fold | 30 | >60 | ~90 |

Other Cascade Methodologies:

The versatility of the propargylamine scaffold makes it amenable to various other cascade transformations for synthesizing diverse heterocyclic compounds. nih.gov Metal-free cascade reactions can be initiated by the 1,4-conjugate addition of a nucleophile, such as an amidine, to a propargylamine, followed by an intramolecular cyclization and aromatization sequence to furnish polysubstituted imidazoles. researchgate.net

Furthermore, a novel catalytic route involving an inexpensive copper catalyst facilitates a sequential Glaser coupling of propargylamines followed by a diastereoselective cyclocarboxylation with carbon dioxide (CO₂). This green catalytic approach provides direct access to bis-oxazolidinonedienes, showcasing a creative use of propargylamines in cascade reactions that incorporate CO₂. rsc.org

These diverse examples underscore the power of sequential cascade reactions to streamline the synthesis of complex molecules from propargylamine precursors or to construct the propargylamine framework itself. The application of these principles is highly relevant for the efficient and environmentally conscious production of this compound and its structurally related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both proton (¹H) and carbon-¹³ (¹³C) NMR, along with two-dimensional techniques, would be employed for a thorough structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom and the anisotropic effects of the aromatic ring and the alkyne group.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic-H | 6.8 - 7.4 | m | |

| CH (amine) | ~3.5 - 4.0 | m | |

| CH₂ | ~2.8 - 3.2 | m | |

| NH₂ | 1.5 - 3.0 | br s | |

| Alkyne-H | ~2.0 - 2.5 | t | ~2-3 |

The protons on the 3-fluorophenyl ring would appear in the aromatic region (typically 6.8-7.4 ppm), with their multiplicities and coupling constants being influenced by both proton-proton and proton-fluorine couplings. The methine proton (CH) adjacent to the amine group is expected to be a multiplet due to coupling with the neighboring methylene (B1212753) (CH₂) protons and the alkyne proton. The methylene protons would also appear as a multiplet. The amine (NH₂) protons typically present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The terminal alkyne proton is anticipated to be a triplet due to coupling with the methine proton.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbon atoms in the aromatic ring due to carbon-fluorine coupling.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic C-F | ~160 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic C | ~110 - 145 |

| Alkyne C-H | ~70 - 75 |

| Alkyne C | ~80 - 85 |

| CH (amine) | ~45 - 55 |

| CH₂ | ~35 - 45 |

The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF). Other carbons in the ring will exhibit smaller two-, three-, and four-bond couplings. The sp-hybridized carbons of the alkyne group will appear in their characteristic region, as will the sp³-hybridized carbons of the chiral center and the methylene group.

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the aromatic protons, between the CH and CH₂ protons, and between the CH and the alkyne-H.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium (two bands for primary amine) |

| C≡C-H Stretch (alkyne) | ~3300 | Strong, sharp |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C≡C Stretch (alkyne) | 2100 - 2140 | Weak to medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| N-H Bend (amine) | 1550 - 1650 | Medium |

| C-F Stretch | 1000 - 1300 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

The spectrum would be expected to show the characteristic N-H stretching bands of a primary amine, the sharp C≡C-H stretch of a terminal alkyne, and the C-F stretching vibration from the fluorophenyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) could be used. The molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular formula (C₁₀H₁₀FN). The fragmentation pattern would be expected to show losses of characteristic fragments, such as the propargyl group or cleavage adjacent to the amine, which would further support the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Compositionnih.govnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. nih.gov For this compound (C₁₀H₁₀FN), HRMS can distinguish its exact mass from other molecules with the same nominal mass. The technique provides a calculated mass based on the sum of the exact masses of its constituent isotopes (e.g., ¹²C, ¹H, ¹⁹F, ¹⁴N) and compares it to the experimentally measured mass. nih.gov

In a typical analysis, the compound is ionized, often by adding a proton to form the quasi-molecular ion [M+H]⁺. nih.gov The high resolving power of the instrument allows for mass measurements with errors in the parts-per-million (ppm) range, confirming the molecular formula with high confidence. For a related compound, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, HRMS analysis yielded a found [M+H]⁺ value of 347.2127, which closely matched the calculated value of 347.2129, confirming its elemental composition. nih.gov A similar level of accuracy would be expected for this compound.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀FN |

| Calculated Mass [M] | 179.0797 |

| Ion Species | [M+H]⁺ |

| Calculated m/z | 180.0875 |

| Measured m/z | 180.0873 |

Note: The data in this table is illustrative and represents expected values based on the principles of HRMS.

Identification of Molecular Ions and Fragmentation Patternstutorchase.comwhitman.edulibretexts.org

Electron Ionization (EI) mass spectrometry is used to identify the molecular ion (M⁺·) and to study the fragmentation patterns that provide structural information. creative-proteomics.com The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight. As it contains one nitrogen atom, it follows the "nitrogen rule," and its molecular ion will have an odd nominal mass (179 m/z). whitman.edu

The fragmentation of the molecular ion is influenced by bond strengths and the stability of the resulting fragments. tutorchase.comlibretexts.org For primary amines like this compound, a characteristic fragmentation pathway is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). whitman.edulibretexts.org This would lead to two primary fragmentation routes:

Cleavage between the chiral carbon (C2) and the methylene group (C1), resulting in the loss of a 3-fluorobenzyl radical (•CH₂C₆H₄F). This would produce a stable, resonance-delocalized ion at m/z 70.

Cleavage between the chiral carbon (C2) and the ethynyl (B1212043) group (C3/C4), leading to the loss of an ethynyl radical (•C≡CH). This would produce a major fragment ion at m/z 154.

The most abundant fragment typically forms the base peak in the spectrum. tutorchase.com For aliphatic amines, the α-cleavage that results in the formation of a resonance-stabilized iminium cation is often the most favorable pathway. libretexts.org

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. mdpi.com

Crystal Structure Determination and Absolute Configurationmdpi.combenthamopen.com

Single-crystal X-ray diffraction analysis would allow for the unambiguous determination of the molecular structure of this compound. By growing a suitable single crystal, the diffraction pattern of X-rays passing through it can be analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the precise positions of all atoms. For chiral molecules like this one, crystallizing as a single enantiomer or in a chiral space group allows for the determination of its absolute configuration (R or S). benthamopen.com For related fluorinated compounds, crystal structures have been successfully determined, providing detailed geometric data. nih.govnih.gov

Table 2: Illustrative Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.41 |

| b (Å) | 8.35 |

| c (Å) | 25.11 |

| β (°) | 93.9 |

| Volume (ų) | 1130.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.052 |

Note: The data in this table is hypothetical, based on typical values for similar organic molecules like 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol. benthamopen.com

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions, Dispersion Forces)iucr.orgresearchgate.netrsc.org

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. researchgate.net For this compound, the primary amine group (-NH₂) is a strong hydrogen bond donor, while the fluorine atom and the π-system of the alkyne and phenyl ring can act as weak acceptors. rsc.orgnih.gov

Hydrogen Bonding: The most significant interaction would likely be N-H···N hydrogen bonds, where the amine group of one molecule donates a proton to the amine nitrogen of a neighboring molecule, forming dimers or chains.

C-H···π Interactions: The protons on the phenyl ring or the acetylenic proton could interact with the π-electron cloud of the phenyl ring of an adjacent molecule. iucr.orgrsc.org These interactions, though weak, play a role in stabilizing the crystal packing. researchgate.net

In the crystal packing of a related piperazine (B1678402) derivative, weak C-H···O and C-H···π interactions were observed to be significant. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plotsnih.govnih.govresearchgate.net

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside), which helps to identify close contact regions corresponding to intermolecular interactions.

Two-dimensional "fingerprint plots" are derived from the Hirshfeld surface, plotting dᵢ versus dₑ for all surface points. nih.gov These plots provide a quantitative summary of the different types of intermolecular contacts. researchgate.net For a molecule like this compound, the fingerprint plot would be expected to show:

A large proportion of H···H contacts, typical for organic molecules.

Distinct spikes corresponding to N-H···N hydrogen bonds.

"Wings" characteristic of C-H···π interactions.

Contributions from F···H contacts.

In the analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, Hirshfeld analysis showed that over 90% of intermolecular contacts involved hydrogen, with distinct fingerprint plots for H···H, C···H, F···H, and O···H contacts. nih.gov A similar detailed breakdown would be achievable for the title compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate |

| 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol |

Chromatographic Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental in the analysis of this compound, providing critical data on its purity and, crucially, its enantiomeric distribution. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two such indispensable methods employed for these purposes.

The determination of the enantiomeric excess (ee) of this compound is achieved through chiral High-Performance Liquid Chromatography (HPLC). This technique is capable of separating the two enantiomers, (R)- and (S)-1-(3-Fluorophenyl)but-3-yn-2-amine, allowing for their individual quantification. The separation is accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are frequently effective for the resolution of chiral amines. mdpi.comsigmaaldrich.com For propargylamines like this compound, columns with chiral selectors like cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated success in achieving baseline separation of enantiomers. rsc.orgnih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane or n-heptane and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution in a reasonable analysis time. rsc.org The presence of the fluorine atom in the phenyl ring can also influence the separation, sometimes necessitating the use of specialized fluorinated stationary phases for optimal results. chromatographyonline.comresearchgate.netresearchgate.net

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A successful chiral separation is characterized by a good resolution factor (Rs > 1.5) and a separation factor (α) significantly greater than 1.

Table 1: Illustrative Chiral HPLC Parameters for the Enantioseparation of this compound

| Parameter | Value |

| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) on silica) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R) | 12.5 min |

| Retention Time (S) | 14.8 min |

| Separation Factor (α) | 1.18 |

| Resolution (Rs) | 1.9 |

Note: The data in this table is illustrative and represents a typical method for the chiral separation of a compound similar to this compound.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique used for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. silicycle.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. researchgate.net

The stationary phase is typically a layer of silica gel on a solid support like glass or aluminum. A small spot of the reaction mixture is applied to the plate, which is then developed in a chamber containing a suitable mobile phase (eluent). The choice of eluent, often a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a polar solvent (e.g., methanol (B129727) or triethylamine), is crucial for achieving good separation of the components. niscpr.res.in The polarity of the mobile phase is adjusted to ensure that the compound of interest has an appropriate retention factor (Rf) value, typically between 0.2 and 0.8 for optimal separation and visualization. niscpr.res.in

After development, the separated spots on the TLC plate are visualized. Since aromatic amines can often be visualized under UV light (at 254 nm), this is a common non-destructive method. silicycle.com Alternatively, chemical staining agents such as ninhydrin (B49086) or permanganate (B83412) solutions can be used to reveal the spots. The Rf value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification purposes. The presence of a single spot for the purified product suggests a high degree of purity, while the presence of multiple spots indicates impurities.

Table 2: Representative TLC System for the Analysis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum backing |

| Mobile Phase | Ethyl Acetate / Hexane / Triethylamine (30:70:1, v/v/v) |

| Visualization | 1. UV light (254 nm) 2. Potassium permanganate stain |

| Rf Value | ~0.45 |

Note: The data in this table is representative of a typical TLC system for an aromatic amine and serves as an illustrative example.

Computational and Theoretical Chemistry of 1 3 Fluorophenyl but 3 Yn 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These theoretical methods provide insights that complement experimental findings and can predict molecular behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(3-fluorophenyl)but-3-yn-2-amine, a DFT study would typically involve optimizing the molecular geometry to find the most stable arrangement of atoms. This would yield precise information on bond lengths, bond angles, and dihedral angles. Furthermore, an analysis of the electronic structure would reveal the distribution of electron density, the molecular electrostatic potential, and atomic charges, all of which are crucial for understanding the molecule's reactivity and intermolecular interactions. Unfortunately, no published DFT studies for this specific molecule are available.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. Without dedicated computational studies, the HOMO-LUMO energies and their distribution across the this compound structure remain undetermined.

Quantum chemical calculations are frequently employed to predict spectroscopic parameters. Theoretical calculations of infrared (IR) vibrational frequencies can aid in the assignment of experimental IR spectra. Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (for nuclei such as ¹H, ¹³C, and ¹⁹F) is a valuable tool for structural elucidation. Such theoretical data would be invaluable for the characterization of this compound, but this information is not available in the current body of scientific literature.

Conformational Landscape and Molecular Dynamics

The three-dimensional shape and dynamic behavior of a molecule are fundamental to its function and reactivity.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, identifying the various low-energy conformers and the energy barriers between them is essential for understanding its behavior in different environments. This analysis would typically be performed using computational methods to map the potential energy surface and locate the global and local energy minima. No such analysis for this compound has been reported.

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion. By simulating the movements of atoms and molecules over time, MD can offer insights into the conformational flexibility, stability, and potential reaction pathways of this compound in various solvent environments. These simulations could elucidate how the molecule interacts with its surroundings and how its structure fluctuates, which is crucial for predicting its reactivity. Regrettably, no MD simulation studies have been published for this compound.

Reactivity and Reaction Mechanism Predictions

Computational chemistry provides powerful tools to predict the course of chemical reactions, offering insights into mechanism, feasibility, and selectivity. For this compound, key reactive sites include the nucleophilic amine, the electron-rich alkyne, and the aromatic ring, which can undergo electrophilic substitution.

Transition State (TS) theory is a cornerstone of computational reaction dynamics. A transition state represents the highest energy point along a reaction coordinate, acting as the critical bottleneck between reactants and products. ucsb.edu Locating and characterizing this first-order saddle point on the potential energy surface is crucial for determining the activation energy (Ea) of a reaction, which governs its rate.

For a molecule like this compound, several reactions can be computationally modeled. For instance, in an N-alkylation reaction, the amine group acts as a nucleophile. A computational approach to modeling this would involve bringing an electrophile (e.g., methyl iodide) toward the nitrogen atom. Methods such as Synchronous Transit-Guided Quasi-Newton (QST2) or the Berny algorithm would be employed to locate the TS structure. ucsb.eduresearchgate.net A key confirmation of a true transition state is the calculation of vibrational frequencies, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the N-C bond formation and C-I bond breaking). researchgate.net

Another example is the addition of an electrophile (e.g., H⁺) to the alkyne. The reaction coordinate would model the approach of the electrophile to the triple bond, leading to the formation of a vinyl cation intermediate. Transition state analysis would reveal the energy barrier to this process.

Illustrative Data for a Hypothetical N-Alkylation Transition State The following table illustrates the type of data generated from a transition state calculation for the N-methylation of this compound with methyl iodide, computed using a Density Functional Theory (DFT) method like B3LYP.

| Parameter | Value | Description |

| Reaction | N-methylation | Reaction of the amine with CH₃I |

| TS Imaginary Frequency | -450.2 cm⁻¹ | The single imaginary frequency confirming a true TS, corresponding to the N-C bond forming and C-I bond breaking. |

| Activation Energy (Ea) | 15.8 kcal/mol | The energy barrier for the reaction, indicating kinetic feasibility. |

| Key TS Bond Distances | N---C: 2.15 Å; C---I: 2.40 Å | The elongated, partially formed/broken bonds at the saddle point. |

Note: The data in this table is illustrative and represents typical values for such a reaction, not empirically calculated results for the specific molecule.

Reaction selectivity—chemo-, regio-, and stereoselectivity—is critical in synthesis. Computational models can predict selectivity by comparing the activation energies of competing reaction pathways; the path with the lowest energy barrier is kinetically favored. rsc.org

For this compound, several selectivity questions arise:

Regioselectivity of Electrophilic Addition to the Alkyne: Will an electrophile add to the internal or terminal carbon of the alkyne? Computational studies on similar systems show that the regiochemistry of electrophilic cyclizations involving alkynes can be highly dependent on whether the alkyne is terminal or internal. nih.gov By calculating the energies of the transition states for both possible addition pathways, the preferred regioisomer can be predicted.

Regioselectivity of Electrophilic Aromatic Substitution: If the phenyl ring is attacked by an electrophile, will substitution occur ortho, meta, or para to the butynyl-amine substituent? The fluorine atom is an ortho-para director, while the alkyl group is also ortho-para directing. Computational analysis of the transition states for attack at each position would clarify the dominant directing effect.

Stereoselectivity: The amine is attached to a chiral center. Reactions at the amine or alkyne could be influenced by this stereocenter, and computational modeling can quantify the energy differences between diastereomeric transition states to predict the stereochemical outcome.

Frontier Molecular Orbital (FMO) theory and analysis of the Molecular Electrostatic Potential (MEP) surface are often used to provide initial insights into reactivity and selectivity before full transition state searches are performed.

Illustrative Data for Regioselectivity of Alkyne Protonation This table illustrates how computational data can predict the outcome of protonating the alkyne group.

| Pathway | Product Intermediate | Calculated Activation Energy (Ea) | Predicted Outcome |

| Path A | Internal Protonation (Markovnikov) | 12.1 kcal/mol | Favored |

| Path B | Terminal Protonation (anti-Markovnikov) | 18.5 kcal/mol | Disfavored |

Note: The data in this table is illustrative and represents a hypothetical outcome based on electronic principles, not empirically calculated results for the specific molecule.

Intermolecular Interaction Modeling

The physical properties and solid-state structure of a compound are governed by its intermolecular interactions. For this compound, the key interactions are hydrogen bonds and various π-interactions.

Hydrogen Bonding: The primary hydrogen bond donor is the N-H group of the amine. Potential acceptors include the nitrogen lone pair, the fluorine atom, and the π-systems of the alkyne and phenyl ring.

N-H···N: A common and relatively strong hydrogen bond that can lead to the formation of dimers or chains in the solid state.

N-H···F: The ability of organically bound fluorine to act as a hydrogen bond acceptor is a topic of significant research. nih.gov While weaker than conventional hydrogen bonds, these interactions can be structurally significant, particularly when enforced by molecular conformation. nih.govucla.edu Theoretical studies can quantify the strength of such bonds, which are typically in the range of 1-3 kcal/mol. acs.org

N-H···π: The electron clouds of the alkyne and the phenyl ring can both act as weak hydrogen bond acceptors.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize these interactions by analyzing electron density at bond critical points and orbital interactions, respectively.

Illustrative Data for Hydrogen Bond Analysis

| Interaction Type | Donor-Acceptor | Distance (Å) | Interaction Energy (kcal/mol) |

| Intermolecular | N-H···N | 2.90 | -4.5 |

| Intramolecular/Intermolecular | N-H···F | 3.10 | -1.8 |

| Intermolecular | N-H···π (alkyne) | 3.50 | -1.2 |

| Intermolecular | N-H···π (phenyl) | 3.65 | -1.5 |

Note: This data is representative of values found in computational studies of similar interactions and is for illustrative purposes only.

π-Interactions: The fluorophenyl ring and the alkyne moiety are both capable of engaging in various non-covalent π-interactions that are crucial for crystal packing and molecular recognition.

π-π Stacking: This can occur between the fluorophenyl rings of two molecules. The interaction can be parallel-displaced or T-shaped. The presence of fluorine polarizes the ring, potentially leading to favorable phenyl-fluorophenyl polar-π interactions. polimi.it

C-H···π Interactions: A hydrogen atom from an aliphatic or aromatic C-H group can interact favorably with the face of the phenyl ring or the alkyne π-system of a neighboring molecule. nih.gov

Amine···π Interactions: The lone pair of the amine nitrogen can, under certain geometries, engage in an attractive interaction with the π-system of the phenyl ring.

Computational techniques such as Symmetry-Adapted Perturbation Theory (SAPT) can dissect these interaction energies into physically meaningful components: electrostatics, exchange, induction, and dispersion, providing deep insight into the nature of the bonding. nih.gov Studies on similar fluorophenylacetylene systems confirm that π-stacked structures are often the most stable configurations. acs.org

Role As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Scaffold Elaboration and Derivatization Strategies

The distinct reactivity of the amine and alkyne moieties within 1-(3-Fluorophenyl)but-3-yn-2-amine allows for stepwise or one-pot functionalization, leading to the construction of elaborate molecular scaffolds. The amine can undergo acylation, alkylation, or reductive amination, while the terminal alkyne can participate in a host of coupling reactions, additions, and cyclizations. This dual functionality is the cornerstone of its utility in scaffold elaboration.

Synthesis of Novel Heterocyclic Systems

Propargylamines are celebrated precursors for the synthesis of a myriad of nitrogen-containing heterocycles. researchgate.nettandfonline.comrsc.org The unique structure of this compound makes it an ideal substrate for various cyclization strategies to produce valuable fluorinated heterocyclic compounds. researchgate.netacs.org

Key synthetic transformations include:

Palladium-Catalyzed Cyclization: Intramolecular reactions can be catalyzed by transition metals like palladium to yield functionalized quinolines. researchgate.netmdpi.com

Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in cycloaddition reactions to form various five- and six-membered rings.

Carboxylative Cyclization: In the presence of gold catalysts and carbon dioxide, propargylamines can undergo cyclization to form oxazolidinone rings, which are important pharmacophores. osti.gov

Multicomponent Reactions: The compound can be a key component in reactions that form complex heterocycles like pyrroles and pyridines in a single step. acs.org

The table below summarizes potential heterocyclic systems that can be synthesized from propargylamine (B41283) precursors like this compound.

| Heterocyclic System | General Reaction Type | Catalyst/Reagent Example |

| Quinolines | Palladium-Catalyzed Cyclization/Isomerization | Pd(OAc)₂ |

| Pyrroles | Transition-Metal Catalyzed Annulation | Metal catalysts |

| Oxazolidinones | Gold-Catalyzed Carboxylative Cyclization | Au(I) complexes, CO₂ |

| 1,2,3-Triazoles | Azide-Alkyne Cycloaddition (Click Chemistry) | Cu(I) salts |

| Thiazoles | Cyclization with a sulfur source | Varies |

| Pyridines | Cycloaddition/Condensation Reactions | Metal or acid catalysts |

Incorporation into Complex Molecular Architectures

The ability to selectively functionalize either the amine or the alkyne makes this compound an excellent building block for constructing larger, more complex molecules. For instance, the amine can be used as a handle to attach the molecule to a solid-phase support for combinatorial synthesis, while the alkyne remains available for further elaboration. rsc.org Alternatively, A³ (aldehyde, alkyne, amine) coupling reactions can be employed, where this compound could theoretically act as the amine component, though this is less common for primary propargylamines. nih.gov More practically, it can be synthesized via an A³ coupling and then used as a precursor for more intricate structures. researchgate.net

Applications in Click Chemistry (due to alkyne moiety)

The terminal alkyne of this compound is perfectly suited for one of the most powerful reactions in modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," allows for the efficient and regiospecific formation of a highly stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov This transformation is exceptionally reliable and tolerant of a wide variety of functional groups, making it a favored method for linking different molecular fragments. By reacting this compound with an azide-containing molecule, a new, more complex structure is formed, incorporating the fluorophenyl-amine moiety connected via a stable triazole linker. This strategy is widely used in drug discovery and chemical biology. researchgate.netnih.gov

Contribution to Fluorinated Compound Synthesis

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. tandfonline.comossila.com Using pre-fluorinated building blocks is a dominant approach to achieve this. tandfonline.com

Strategies for Introducing Fluorine into Target Molecules

This compound serves as an exemplary fluorinated building block. alfa-chemistry.comresearchgate.net Its use in a synthetic sequence directly installs the 3-fluorophenyl group into the target molecule. This is often more efficient and predictable than attempting to fluorinate a complex, non-fluorinated analogue in a later synthetic step. The reactions described above—such as heterocycle formation or click chemistry—are all methods by which this fluorinated motif can be strategically embedded into a larger molecular design.

Synthesis of Quaternary Carbon Centers

The creation of quaternary carbon centers—carbon atoms bonded to four other non-hydrogen atoms—is a significant challenge in organic synthesis due to steric hindrance. Propargylamines can be used as precursors to generate such centers. An efficient method involves the three-component coupling of a ketone, an amine, and a terminal alkyne (a process known as the KA² coupling). nih.gov In this reaction, a ketone (instead of an aldehyde) reacts to form an intermediate that is attacked by the acetylide, generating a propargylamine with a quaternary carbon at the α-position to the nitrogen. While this compound itself is the product of such a reaction if a ketone were used, its derivatives can be used to create quaternary centers elsewhere. More directly, tandem reactions involving amines and multiple alkyne units can also lead to the formation of quaternary carbon propargylamines. sioc-journal.cn Gold and copper-catalyzed intermolecular coupling reactions have been developed specifically for this purpose, providing a direct route to these sterically congested and synthetically valuable structures. nih.gov

The table below outlines a general approach for synthesizing propargylamines with quaternary carbons.

| Reaction Name | Components | Catalyst Example | Resulting Structure |

| KA² Coupling | Ketone, Secondary Amine, Terminal Alkyne | AuBr₃, CuBr₂ | Propargylamine with a quaternary carbon α to the nitrogen |

| Tandem Amine-Alkyne Coupling | Amine, Two distinct Alkyne molecules | AgOTf or CuBr₂/Zn(OTf)₂ | Quaternary carbon propargylamine |

Precursor in the Development of Chemical Probes (emphasis on synthetic utility, not biological function)

The unique bifunctionality of this compound, possessing both a primary amine and a terminal alkyne, renders it a valuable precursor in the synthesis of sophisticated chemical probes. Its utility lies in the ability to serve as a molecular scaffold, allowing for the sequential or orthogonal introduction of various functionalities, such as reporter groups, affinity tags, and reactive moieties for target engagement. The presence of the terminal alkyne is particularly significant for its application in bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.comnih.gov

The primary amine group provides a versatile handle for the attachment of a wide array of molecular entities. Standard acylation reactions with activated carboxylic acids (e.g., acid chlorides or N-hydroxysuccinimide esters) of fluorophores, biotin (B1667282), or other reporter molecules can be employed to functionalize this position. This modularity allows for the creation of a diverse library of probes from a single, advanced precursor.

The terminal alkyne, on the other hand, is relatively inert to many common organic transformations, allowing it to be carried through several synthetic steps before its specific ligation. sigmaaldrich.com This bioorthogonal reactive group can be coupled with azide-functionalized molecules, including fluorescent dyes, quenchers, or affinity tags, to complete the synthesis of the final chemical probe. oregonstate.edu This "click" reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, which is advantageous when working with sensitive biomolecules. sigmaaldrich.comnih.gov

The synthetic strategy for developing chemical probes from this compound typically involves a two-pronged approach:

Functionalization of the Amine: The primary amine is first derivatized with a molecule that imparts a specific function to the probe, such as a fluorophore for imaging applications or a photoreactive group for covalent labeling of target proteins.

Bioorthogonal Ligation of the Alkyne: The terminal alkyne is then utilized for a click reaction with an azide-containing partner. This step can be used to attach a second functional group, such as a biotin tag for affinity purification or a second fluorophore for FRET-based assays.

The following table illustrates the potential synthetic transformations of this compound into various chemical probe precursors.

| Precursor Compound | Reagent | Reaction Type | Resulting Functional Group |

| This compound | Dansyl chloride | Sulfonylation | Dansyl-labeled fluorescent probe precursor |

| This compound | Biotin-NHS ester | Acylation | Biotinylated affinity probe precursor |

| This compound | 4-Benzoylbenzoic acid, DCC/DMAP | Amide coupling | Benzophenone-containing photo-affinity probe precursor |

Once the amine is functionalized, the terminal alkyne is available for the subsequent click reaction. The table below provides examples of how these precursors can be further elaborated into final chemical probes.

| Probe Precursor | Click Reaction Partner | Catalyst | Final Probe Type |

| Dansyl-labeled precursor | Azido-PEG3-Biotin | Cu(I) salt (e.g., CuSO₄/Sodium Ascorbate) | Dual-functional fluorescent and affinity probe |

| Biotinylated precursor | Azido-coumarin | Cu(I) salt (e.g., CuSO₄/Sodium Ascorbate) | Dual-functional affinity and fluorescent probe |

| Photo-affinity precursor | 3-Azido-7-hydroxycoumarin | Cu(I) salt (e.g., CuSO₄/Sodium Ascorbate) | Trimodal photo-affinity, fluorescent, and bioorthogonal probe |

The fluorophenyl group in the scaffold can also play a role in modulating the physicochemical properties of the resulting probes, such as lipophilicity and potential for specific interactions, although the primary utility discussed here is purely synthetic. The ability to construct complex and multifunctional probes from this versatile building block underscores its importance in the field of chemical biology for the development of tools to study biological systems.

Future Research Directions and Underexplored Chemical Reactivity

Exploration of New Catalytic Pathways

The synthesis of propargylamines, including fluorinated derivatives, is a well-established field, often relying on A3 coupling (aldehyde-alkyne-amine) reactions. nih.govacs.org However, the development of novel catalytic pathways for the synthesis and functionalization of 1-(3-fluorophenyl)but-3-yn-2-amine remains a fertile ground for research.

Future investigations could focus on:

Transition-Metal Catalysis: Beyond traditional gold and copper catalysts used in A3 couplings, exploring other transition metals could unveil new reactivity. For instance, ruthenium-catalyzed biomimetic hydrogenation has been successfully employed for the enantioselective synthesis of chiral fluorinated propargylamines from ketimines. nih.govacs.org This suggests that other metal-catalyzed transformations, such as hydroamination, hydroarylation, or cycloaddition reactions involving the alkyne moiety, could be developed.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient alternative for forging new bonds. mdpi.com Investigating photoredox-mediated reactions of this compound could lead to novel C-C and C-heteroatom bond formations at either the alkyne or the aromatic ring.

Enzyme-Catalyzed Reactions: Biocatalysis presents a green and highly selective approach. Enzymes such as transaminases or monoamine oxidases could be engineered to act on this compound, enabling stereoselective amination or deamination processes.

A summary of potential catalytic approaches is presented in Table 1.

Table 1: Potential Catalytic Pathways for this compound| Catalytic Approach | Potential Transformation | Key Advantages |

|---|---|---|

| Transition-Metal Catalysis | Hydroamination, Cycloaddition | Broad substrate scope, diverse reactivity |

| Photoredox Catalysis | C-H functionalization, Cross-coupling | Mild reaction conditions, high functional group tolerance |

| Biocatalysis | Enantioselective synthesis/resolution | High stereoselectivity, environmentally benign |

Development of Stereospecific Transformations

The amine-bearing carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereospecific transformations is crucial for accessing enantiopure forms of this compound and its derivatives, which is often a prerequisite for applications in medicinal chemistry and materials science.

Future research in this area could include:

Asymmetric Synthesis: Building upon the successful enantioselective synthesis of related fluorinated propargylamines, nih.govacs.org further refinement of chiral catalysts and ligands could lead to highly efficient and stereoselective syntheses of this compound. This could involve chiral phosphoric acids, isothiourea catalysts, or metal complexes with chiral ligands. mdpi.com

Stereoretentive Cross-Coupling: Recent advances have demonstrated stereospecific transformations of chiral organoboron compounds. nih.gov Developing methods for the stereoretentive conversion of a chiral precursor of this compound, for example, through a boron-to-zinc transmetalation, would allow for the synthesis of a variety of chiral derivatives with retention of configuration.

Dynamic Kinetic Resolution: This strategy combines the resolution of a racemic mixture with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. Exploring catalytic systems that can achieve dynamic kinetic resolution of this compound would be a significant advancement.

Integration into Polymer and Materials Science (as a functional monomer/ligand)

The bifunctional nature of this compound, possessing both a polymerizable alkyne group and a coordinating amine group, makes it an attractive candidate for applications in polymer and materials science.

Functional Monomer: The terminal alkyne can participate in various polymerization reactions, such as polyaddition or cyclopolymerization, to create novel polymers. The presence of the fluorophenyl and amine functionalities would impart specific properties to the resulting polymer, such as altered hydrophobicity, thermal stability, and the ability to coordinate with metal ions. Amine-functionalized monomers are known to provide hydrophilicity and pH-responsiveness to polymers. polysciences.com

Ligand for Metal Complexes and Nanoparticles: The amine group can act as a ligand to coordinate with metal centers, forming metal-organic frameworks (MOFs) or functionalizing the surface of nanoparticles. The fluorophenyl group can influence the electronic properties and stability of these materials. The alkyne moiety could be used for post-synthetic modification of the resulting material through "click" chemistry. The synthesis of polysubstituted pyridines and thiazoles from propargylamines demonstrates their utility as precursors to complex heterocyclic ligands. acs.orgrsc.orguni.lu

Potential applications in materials science are summarized in Table 2.

Table 2: Potential Applications of this compound in Materials Science| Application Area | Role of the Compound | Potential Properties of the Material |

|---|---|---|

| Polymer Chemistry | Functional Monomer | pH-responsive, thermally stable, metal-coordinating |

| Metal-Organic Frameworks | Organic Ligand | Catalytic activity, gas storage, sensing |

| Nanomaterial Science | Surface Functionalizing Agent | Enhanced stability, targeted delivery, catalytic support |

Advanced Spectroscopic Techniques for Dynamic Studies

To fully understand and optimize the reactivity of this compound, advanced spectroscopic techniques can be employed to study its reaction dynamics and the transient intermediates involved.

Time-Resolved Spectroscopy: Techniques like time-resolved infrared (TRIR) and transient absorption spectroscopy can provide real-time information on the mechanism of catalytic cycles and photochemical reactions involving the compound. numberanalytics.comnumberanalytics.com This would allow for the direct observation of short-lived species and a deeper understanding of reaction pathways. ethernet.edu.et

Multidimensional NMR Spectroscopy: Two-dimensional NMR (2D-NMR) techniques, such as COSY, HSQC, and HMBC, are powerful tools for unambiguous structure elucidation of the products of complex reactions. numberanalytics.com Advanced NMR methods can also be used to study the dynamics of conformational changes and intermolecular interactions in solution. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS): When used as a ligand to functionalize metal nanoparticles, SERS can provide detailed vibrational information about the molecule's orientation and interaction with the metal surface. numberanalytics.comnumberanalytics.com This would be particularly valuable for understanding its role in catalysis and sensing applications.

The application of these techniques will be instrumental in moving beyond static pictures of the molecule and its derivatives to a dynamic understanding of its chemical behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.